1-乙基-3-甲基咪唑鎓三氟乙酸盐

描述

Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the alkylation of imidazole with an appropriate alkylating agent followed by anion metathesis. A study demonstrated the microwave-assisted synthesis of 1-ethyl-3-methylimidazolium tetrafluoroborate, a related compound, highlighting the efficiency and speed of this method over traditional synthesis approaches (Tao, 2009).

Molecular Structure Analysis

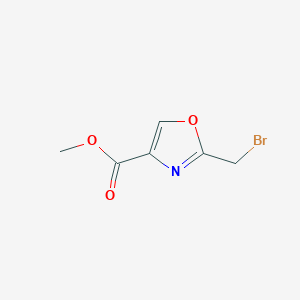

The molecular structure of 1-ethyl-3-methylimidazolium trifluoroacetate involves complex intermolecular interactions. Large-angle X-ray scattering studies have revealed a highly structured liquid with distinct intermolecular distances, influenced by conformers of both the cation and anion parts of the molecule (Fujii et al., 2008).

Chemical Reactions and Properties

These ionic liquids are known for their ability to facilitate a range of chemical reactions. For example, 1-ethyl-3-methylimidazolium acetate has been used as an effective organocatalyst for the cyanosilylation of carbonyl compounds, showcasing its reactivity and the potential for application in various organic transformations (Ullah et al., 2017).

Physical Properties Analysis

The physical properties of 1-ethyl-3-methylimidazolium trifluoroacetate, such as viscosity, thermal stability, surface tension, and density, have been extensively studied. These properties are highly dependent on temperature and are crucial for the application of these ionic liquids in various settings (Shamsipur et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-ethyl-3-methylimidazolium trifluoroacetate include its solvation capabilities and electrochemical stability. These ionic liquids display a wide electrochemical window and can stabilize a variety of reaction intermediates, making them suitable as solvents and electrolytes in electrochemical applications (Shamsipur et al., 2010).

科学研究应用

高压研究

对 1-乙基-3-甲基咪唑鎓三氟乙酸盐在高压条件下的结构动力学和相行为进行了细致研究 . 研究表明在高压条件下共存两种构象异构体,即平面和非平面构象异构体 . 这项研究为咪唑鎓类离子液体的压力行为提供了新见解,为理解其在极端条件下的相变和构象动力学做出了重大贡献 .

催化作用

1-乙基-3-甲基咪唑鎓三氟乙酸盐常被用作催化剂 . 它特别用于催化涉及范德华力和金属相互作用的反应 .

电解质添加剂

该化合物也用作电解质中的添加剂 . 它的离子性使其成为增强电解质溶液电导率的良好候选者。

酶抑制剂

它可以用作酶抑制剂 . 这在需要抑制特定酶的生物学和生物化学研究中特别有用。

缓冲剂

1-乙基-3-甲基咪唑鎓三氟乙酸盐可以用作缓冲剂 . 这在维持各种科学实验中溶液的 pH 值方面很有用。

液晶材料

该化合物也可以用作液晶材料 . 这在显示技术和光学器件领域特别有用。

分离过程的溶剂

<a data-citationid="0d5d2082-5326-d763-7149-e407df4b20e7

作用机制

Target of Action

1-Ethyl-3-methylimidazolium trifluoroacetate, also known as EMIMTFA, is an organic compound that primarily targets aliphatic hydrocarbons and aromatic hydrocarbons . It is commonly used as a solvent for the separation of these hydrocarbons .

Mode of Action

EMIMTFA interacts with its targets through Van der Waals forces and metal interactions . These interactions allow it to effectively separate aliphatic hydrocarbons from aromatic hydrocarbons .

Pharmacokinetics

As a non-volatile ionic liquid , it is likely to have a low rate of evaporation, which could impact its bioavailability and distribution.

Result of Action

The primary result of EMIMTFA’s action is the separation of aliphatic hydrocarbons from aromatic hydrocarbons . This is achieved through its interactions with these compounds, allowing for their effective separation in various industrial applications.

Action Environment

The action of EMIMTFA can be influenced by environmental factors such as temperature and pressure. For instance, it is known to exist as a liquid at room temperature . Additionally, its conformational equilibrium can be affected under high-pressure environments . Therefore, the efficacy and stability of EMIMTFA can vary depending on the environmental conditions.

安全和危害

未来方向

Amyloid fibrils have been recently tested as novel biomaterials due to their specific properties such as high stability, strength, elasticity, or resistance against degradation . Most recently, Zhao et al. adopted 1-ethyl-3-methylimidazolium trifluoroacetate (EMIMTFA) ionic liquid into MAPbI3 to achieve multi-level passivation through formed stable 1D EMIMPbI3 perovskites distributed at the upper and buried interfaces, and bulk phase 1D/3D perovskite .

属性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKVYNJKBRLDAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

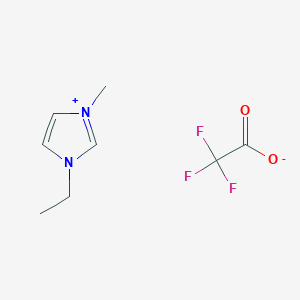

CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431192 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174899-65-1 | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)